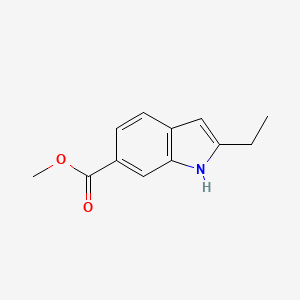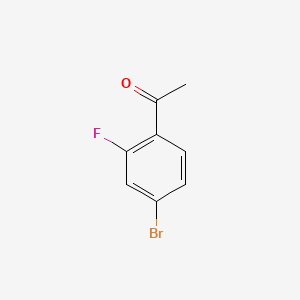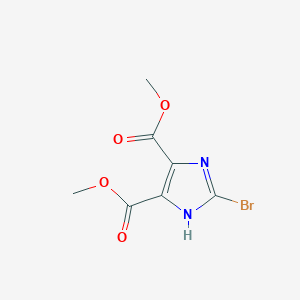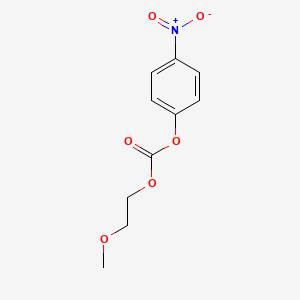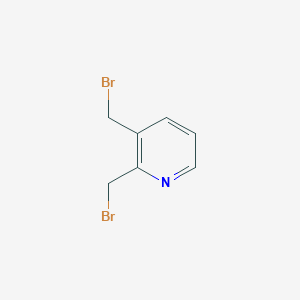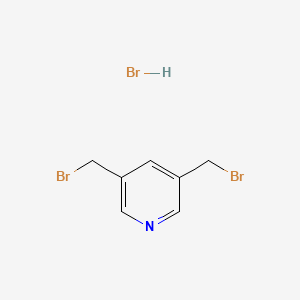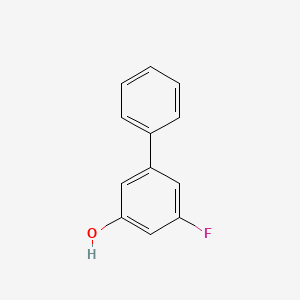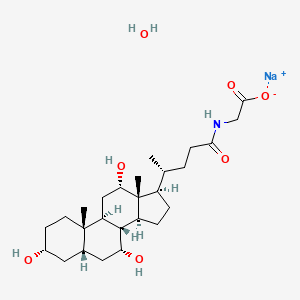
Sodium glycocholate hydrate
Overview
Description
Sodium glycocholate hydrate: is a conjugated bile salt and an ionic detergent. It is derived from cholic acid and glycine, forming a compound that plays a crucial role in the emulsification and absorption of fats in the digestive system . This compound is commonly used in biochemical and physiological research due to its unique properties.
Mechanism of Action
Sodium glycocholate hydrate, also known as glycocholic acid sodium salt hydrate, is a conjugated bile salt and an ionic biological detergent . It plays a crucial role in various physiological processes, including lipid transport, drug transport, and absorption enhancement .
Target of Action
The primary targets of this compound are lipids and certain drugs. It acts as a detergent to solubilize fats for absorption and is itself absorbed .
Mode of Action
This compound interacts with its targets by forming mixed micelles with phospholipids, which assist in the solubilization of lipids and certain drugs . This interaction enhances the absorption of these substances, facilitating their transport across hydrophobic barriers .
Biochemical Pathways
This compound affects the lipid transport pathway by solubilizing fats, thereby facilitating their absorption . It also influences the drug transport pathway by enhancing the transport of certain drugs through hydrophobic barriers .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are primarily related to its role as a biological detergent. It is absorbed and aids in the absorption of fats and certain drugs . The impact on bioavailability is significant, as it enhances the solubility and transport of these substances.
Result of Action
The molecular and cellular effects of this compound’s action include the solubilization of fats and certain drugs, facilitating their absorption and transport . This results in enhanced bioavailability of these substances, which can have significant physiological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of bile and the bile component this compound can upregulate the colonization factor CS5 in enterotoxigenic Escherichia coli (ETEC), enhancing its virulence . This suggests that the physiological environment can modulate the activity of this compound.
Biochemical Analysis
Biochemical Properties
Sodium glycocholate hydrate is involved in various biochemical reactions, primarily due to its detergent properties. It interacts with enzymes, proteins, and other biomolecules to facilitate the solubilization of lipids. For instance, it has been used to assess serum total bile acids via fluorimetric and enzymatic methods . This compound also interacts with micelles, aiding in the solubilization of testosterone . These interactions are essential for the compound’s role in lipid metabolism and absorption.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, bile salts, including this compound, have been shown to affect the viability and proliferation of breast cancer cells . At lower concentrations, they promote cell viability, while at higher concentrations, they induce apoptosis. These effects are mediated through the activation of kinases involved in cell signaling, such as AKT and p38 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a detergent, it solubilizes fats for absorption and interacts with micelles to enhance the solubilization of hydrophobic compounds . This compound also acts as a protease inhibitor, reducing insulin metabolism on mucosal membranes . These interactions highlight its role in modulating enzyme activity and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its efficacy in solubilizing lipids and enhancing absorption . Prolonged exposure to high concentrations may lead to cytotoxic effects, emphasizing the importance of monitoring its stability and concentration in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it enhances the absorption of hydrophobic drugs and nutrients, while at higher doses, it may exhibit toxic or adverse effects . For instance, in studies involving rats, this compound has been shown to improve the gastrointestinal permeability of insulin, demonstrating its potential as an absorption enhancer . Excessive doses can lead to adverse effects, highlighting the need for careful dosage optimization.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid absorption and metabolism. It interacts with enzymes such as bile salt hydrolase, which plays a role in bile acid-mediated signaling pathways . These interactions regulate lipid absorption, glucose metabolism, and energy homeostasis. This compound also affects the enterohepatic circulation of bile acids, influencing their reabsorption and recycling in the liver .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It forms mixed micelles with cholesterol and phospholipids, facilitating their transport across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, ensuring efficient lipid absorption and distribution.
Subcellular Localization
This compound’s subcellular localization is primarily within the digestive tract, where it exerts its effects on lipid absorption. It targets specific compartments or organelles involved in lipid metabolism, such as the endoplasmic reticulum and Golgi apparatus . These targeting signals and post-translational modifications direct this compound to its functional sites, ensuring its activity and efficacy in lipid solubilization and absorption.
Preparation Methods
Synthetic Routes and Reaction Conditions: : Sodium glycocholate hydrate is synthetically prepared from naturally occurring cholic acid. The process involves the conjugation of cholic acid with glycine, followed by the addition of sodium ions to form the sodium salt .
Industrial Production Methods: : Industrially, this compound is produced through a series of chemical reactions starting with the extraction of cholic acid from bile. The cholic acid is then conjugated with glycine under controlled conditions to form glycocholic acid. Finally, the glycocholic acid is converted to its sodium salt form by reacting with sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions: : Sodium glycocholate hydrate primarily undergoes substitution reactions due to the presence of hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: : Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under mild to moderate temperatures and neutral to slightly alkaline pH .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of glycocholic acid derivatives .
Scientific Research Applications
Chemistry: : In chemistry, sodium glycocholate hydrate is used as a reagent to study micelle formation and solubilization of hydrophobic compounds .
Biology: : In biological research, it is used to investigate the role of bile salts in the digestion and absorption of lipids. It is also employed in studies related to membrane transport and permeability .
Medicine: : this compound has applications in medicine, particularly in the formulation of drug delivery systems. It has been tested for its ability to enhance the oral delivery of insulin by forming liposomal delivery systems .
Industry: : In the industrial sector, this compound is used in the production of detergents and emulsifiers due to its surfactant properties .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include sodium taurocholate, sodium cholate, and sodium deoxycholate .
Uniqueness: : Sodium glycocholate hydrate is unique due to its specific conjugation with glycine, which imparts distinct physicochemical properties. Compared to other bile salts, it has a higher solubility in water and a stronger ability to form micelles, making it particularly effective in solubilizing hydrophobic compounds .
Conclusion
This compound is a versatile compound with significant applications in scientific research, medicine, and industry. Its unique properties and mechanisms of action make it an invaluable tool in various fields of study.
Properties
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43NO6.Na.H2O/c1-14(4-7-22(31)27-13-23(32)33)17-5-6-18-24-19(12-21(30)26(17,18)3)25(2)9-8-16(28)10-15(25)11-20(24)29;;/h14-21,24,28-30H,4-13H2,1-3H3,(H,27,31)(H,32,33);;1H2/q;+1;/p-1/t14-,15+,16-,17-,18+,19+,20-,21+,24+,25+,26-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWROUPFMHKARON-HJRQWJHVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does sodium glycocholate hydrate influence bacterial behavior, and what are the implications for human health?
A1: Research indicates that NaGCH can significantly impact the virulence of certain bacteria. For instance, NaGCH has been shown to induce the expression of colonization factor CS5 in enterotoxigenic Escherichia coli (ETEC) []. This colonization factor is crucial for ETEC to adhere to the small intestine epithelium, a critical step in causing diarrhea. The upregulation of CS5 by NaGCH was observed both in vitro and in vivo, suggesting a potential role for this bile salt in ETEC pathogenesis. This finding highlights the complex interplay between gut microbiota and host factors, such as bile salts, in influencing disease development.
Q2: Can this compound impact cell proliferation in conditions like Barrett's esophagus?
A2: Studies using human cell lines suggest that NaGCH, along with other bile salts, may contribute to the development of Barrett’s esophagus, a precancerous condition. Research demonstrates that repeated exposure to bile salts, including NaGCH, can make Barrett's esophagus cells more resistant to the damaging effects of acid and bile compared to normal esophageal cells []. This resistance might provide Barrett’s esophagus cells with a survival advantage in the harsh environment of acid and bile reflux, potentially contributing to the progression of this condition.
Q3: Beyond its effects on bacterial virulence and esophageal cells, does this compound play any role in nutrient absorption?
A3: Yes, this compound has been shown to enhance the transport of certain peptides across the intestinal epithelium. One study investigated the transport of the antihypertensive peptide RLSFNP and found that NaGCH, along with other absorption enhancers, improved its permeability across Caco-2 cell monolayers, a model for intestinal absorption []. This suggests that NaGCH could potentially be used to improve the bioavailability of orally administered peptide drugs.
Q4: Are there any probiotic bacteria known to interact with this compound, and if so, what are the potential benefits?
A4: Research has identified probiotic bacteria capable of degrading this compound. One study found that a strain of Bacillus licheniformis isolated from yogurt exhibited the ability to degrade a range of sodium salts, including NaGCH []. This degradation of bile salts by probiotic bacteria is thought to contribute to their cholesterol-lowering effects. This finding further emphasizes the potential of harnessing beneficial bacteria for promoting human health.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


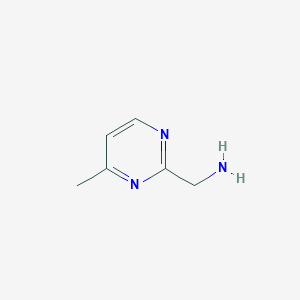
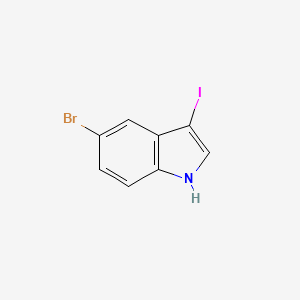

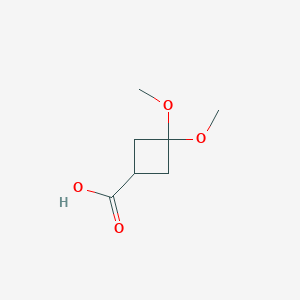
![tert-Butyl (5-chlorobenzo[d][1,3]dioxol-4-yl)carbamate](/img/structure/B1343228.png)
![[6-(4-Fluorophenyl)pyridin-3-yl]methanamine](/img/structure/B1343230.png)
